![molecular formula C10H6F3N3O2 B1403329 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole CAS No. 1393125-56-8](/img/structure/B1403329.png)
1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole
Overview
Description
“1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole” is a compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole” would consist of a pyrazole ring substituted with a nitrophenyl group at the 1-position and a trifluoromethyl group at the 4-position .
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, reductions, and cycloadditions .
Scientific Research Applications
I have found some information on the applications of 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole. Below are the details organized into separate sections for each application:
Antibacterial Activity
This compound has been studied for its potential as an antimicrobial agent. It has shown effectiveness in inhibiting the growth of antibiotic-resistant Gram-positive bacteria and preventing the development of biofilms by methicillin-resistant strains .
Biofilm Prevention
The derivatives of this compound have been found to prevent biofilm formation, which is a significant factor in antibiotic resistance and infection persistence .
Mechanism of Action
Target of Action
The primary targets of 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole are antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . These bacteria are responsible for a variety of infections and are particularly challenging to treat due to their resistance to many commonly used antibiotics .
Mode of Action
1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole interacts with its bacterial targets by inhibiting their growth and preventing the development of biofilms . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, making them more resistant to antibiotics . By preventing biofilm formation, this compound enhances the effectiveness of antibiotic treatment .
Biochemical Pathways
Macromolecular synthesis inhibition studies suggest that it has a broad range of inhibitory effects, indicating that it targets pathways that have a global effect on bacterial cell function .
Pharmacokinetics
Potent compounds in the same class have shown low toxicity to cultured human embryonic kidney cells, suggesting a favorable safety profile .
Result of Action
The action of 1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole results in the effective eradication of preformed biofilms and inhibition of bacterial growth . It has been found to be more effective than the control antibiotic vancomycin . The most promising compound in this class is very potent against meropenem, oxacillin, and vancomycin-resistant clinical isolates of Enterococcus faecium .
Future Directions
properties
IUPAC Name |
1-(4-nitrophenyl)-4-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)7-5-14-15(6-7)8-1-3-9(4-2-8)16(17)18/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTHUHCQEWRQLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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